Fenamiphos sulfoxide

Übersicht

Beschreibung

Fenamiphos sulfoxide is a metabolite of fenamiphos, an organophosphorus insecticide and nematicide. Fenamiphos is widely used in agriculture to control nematodes and other pests. This compound is formed through the oxidation of fenamiphos and retains the toxic properties of the parent compound. It is known for its high toxicity to mammals and its ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fenamiphos sulfoxide is typically synthesized through the oxidation of fenamiphos. The oxidation can be carried out using various oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is usually performed in an organic solvent like acetonitrile or methanol, and the temperature is maintained at around 25-30°C to ensure optimal yield .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors allows for better control over reaction conditions and higher efficiency. The oxidizing agents are carefully chosen to minimize by-products and ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Fenamiphos sulfoxide undergoes several types of chemical reactions, including:

Oxidation: Further oxidation of this compound leads to the formation of fenamiphos sulfone.

Hydrolysis: this compound can be hydrolyzed by soil bacteria, leading to the formation of this compound phenol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: The hydrolysis reaction is facilitated by soil bacteria such as Brevibacterium sp.

Major Products:

Fenamiphos sulfone: Formed through further oxidation.

This compound phenol: Formed through hydrolysis by soil bacteria.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fenamiphos, including its sulfoxide form, is primarily employed as a nematicide and insecticide in various agricultural practices. It is effective against soil-borne pests and sucking insects such as aphids and thrips. The systemic nature of fenamiphos allows it to be absorbed by plant roots and translocated to aerial parts, making it effective for crop protection.

Efficacy Against Pests

- Target Pests: Fenamiphos is particularly effective against nematodes, which can severely damage root systems.

- Application Methods: It can be applied pre- or post-planting, enhancing its versatility in crop management strategies.

Environmental Behavior and Degradation

Understanding the degradation pathways of fenamiphos sulfoxide is essential for evaluating its environmental impact. Research indicates that FSO degrades more rapidly in surface soils compared to subsurface soils.

Degradation Pathways

- Hydrolysis: In surface soils, FSO undergoes hydrolysis to form fenamiphos phenol (FSO-OH), while in subsurface soils, both hydrolysis and oxidation processes are observed .

- Mineralization Rates: Studies show that mineralization rates of FSO are significantly higher in soils with a history of fenamiphos application compared to untreated soils .

Toxicity Studies

Toxicological assessments have revealed varying toxicity levels of fenamiphos and its metabolites, including FSO.

Aquatic Toxicity

- Research indicates that FSO exhibits lower toxicity compared to its parent compound but still poses risks to aquatic organisms .

- The order of toxicity observed was: fenamiphos phenol > fenamiphos sulfone phenol > this compound phenol > fenamiphos .

Analytical Methods for Detection

The detection of this compound in environmental samples is critical for monitoring its presence and assessing risks.

Simultaneous Determination Techniques

- A method utilizing silica gel column chromatography has been developed for the simultaneous determination of fenamiphos, FSO, and fenamiphos sulfone in water samples, achieving detection levels as low as 10 µg/L .

Case Studies

Several case studies have illustrated the practical implications of this compound in environmental contexts:

Regulatory Considerations

Due to concerns regarding its environmental impact, regulatory bodies have scrutinized the use of fenamiphos and its metabolites:

Wirkmechanismus

Fenamiphos sulfoxide exerts its toxic effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of acetylcholinesterase leads to the accumulation of acetylcholine, resulting in continuous stimulation of nerve cells. This overstimulation can cause a range of symptoms, including muscle twitching, respiratory distress, and, in severe cases, death .

Vergleich Mit ähnlichen Verbindungen

Fenamiphos: The parent compound, also an organophosphorus insecticide and nematicide.

Isofenphos: Another organophosphorus pesticide with similar applications.

Coumaphos: An organophosphorus insecticide used to control pests in livestock.

Fenamiphos sulfoxide stands out due to its specific use in nematode control and its significant environmental persistence, making it a compound of interest in both agricultural and environmental research.

Biologische Aktivität

Fenamiphos sulfoxide (FSO) is a significant metabolite of fenamiphos, a synthetic phosphoramidate ester and organophosphate pesticide. This compound has garnered attention due to its biological activity and implications for environmental health and safety. This article explores the biological activity of this compound, including its toxicological effects, metabolic pathways, and biodegradation.

This compound is characterized by the chemical formula and is known for its role as an acetylcholinesterase inhibitor, which affects neurotransmission in various organisms. As a metabolite of fenamiphos, it shares similar toxicological properties but may exhibit different biological behaviors in various environmental contexts.

Metabolism Studies

Studies have shown that fenamiphos undergoes extensive metabolism in mammals, with this compound being one of the primary metabolites detected in urine and tissues. In a study involving radiolabeled fenamiphos, it was found that the compound was rapidly absorbed from the gastrointestinal tract, with peak levels of metabolites occurring within 12 hours post-administration. The main pathways of excretion included urine and feces, with significant concentrations found in the liver and kidneys .

Table 1: Metabolism Overview of Fenamiphos

| Metabolite | Detection Method | Main Excretion Route | Peak Time (hours) |

|---|---|---|---|

| This compound | Urine analysis | Urine | 12 |

| Fenamiphos sulfone | Urine analysis | Urine | 12 |

| Unknown metabolites | Radiolabeling | Urine | 12 |

Toxicological Effects

The toxicological profile of this compound indicates significant acute toxicity. The oral LD50 for rats ranges from 2 to 19 mg/kg, suggesting high toxicity levels compared to other species . Additionally, studies have shown that FSO can cause neurotoxic effects due to its action as an acetylcholinesterase inhibitor, leading to overstimulation of the nervous system.

Environmental Impact and Biodegradation

This compound's persistence in the environment raises concerns regarding its ecological impact. Research indicates that soil pH plays a crucial role in the degradation rate of fenamiphos and its metabolites. Enhanced degradation has been observed in soils with higher pH levels (≥7.7), while acidic soils showed slower degradation rates .

Table 2: Degradation Rates of Fenamiphos in Various Soil Types

| Soil Type | pH Level | Degradation Rate |

|---|---|---|

| United Kingdom Soil A | ≥7.7 | Rapid |

| United Kingdom Soil B | 4.7-6.7 | Slow |

| Australian Soil A | 6.7-6.8 | Rapid |

Case Studies on Biodegradation

- Enhanced Biodegradation in Australian Soils : A study demonstrated that repeated applications of fenamiphos led to enhanced biodegradation capabilities in Australian soils, where specific bacterial communities were enriched to utilize fenamiphos as a carbon source .

- Microbial Communities : The microbial community structure was analyzed using DNA profiling techniques, revealing that certain bacteria were responsible for the degradation of this compound. These findings suggest potential bioremediation applications for contaminated sites .

Eigenschaften

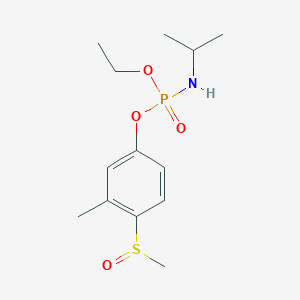

IUPAC Name |

N-[ethoxy-(3-methyl-4-methylsulfinylphenoxy)phosphoryl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22NO4PS/c1-6-17-19(15,14-10(2)3)18-12-7-8-13(20(5)16)11(4)9-12/h7-10H,6H2,1-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQMWGMGWJEGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)S(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22NO4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8037548 | |

| Record name | Fenamiphos sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31972-43-7 | |

| Record name | Fenamiphos sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031972437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenamiphos sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenamiphos sulfoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENAMIPHOS SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9KC714FKU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does fenamiphos sulfoxide affect nematodes?

A1: this compound, along with its parent compound fenamiphos, acts by inhibiting acetylcholinesterase, an enzyme crucial for nerve impulse transmission in nematodes. [] This disruption leads to paralysis and ultimately death of the nematodes. [] Interestingly, this compound exhibits higher nematicidal activity than fenamiphos itself. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C13H20NO3PS, and its molecular weight is 301.36 g/mol. While the provided research papers do not explicitly mention spectroscopic data, they utilize various analytical techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) to identify and quantify this compound in environmental samples. [, , ]

Q3: How does this compound behave in soil, and what are the implications for water contamination?

A4: this compound generally exhibits lower sorption to soil particles compared to fenamiphos. [, , ] This lower sorption, coupled with its persistence, increases its potential for leaching through the soil profile and contaminating groundwater resources. [, , ] Land use practices like clearing natural vegetation for agriculture can further reduce soil organic carbon content, potentially exacerbating this compound leaching. []

Q4: Does this compound pose any risks to aquatic organisms?

A6: While specific toxicity data for this compound is limited in the provided research, it is considered highly toxic to aquatic invertebrates. [] This toxicity, combined with its potential for leaching into water bodies, raises concerns about its impact on aquatic ecosystems. []

Q5: How is this compound typically analyzed in environmental samples?

A7: Researchers frequently employ chromatographic techniques like GC-MS and HPLC for analyzing this compound in soil and water samples. [, , ] These methods offer high sensitivity and selectivity, enabling the detection and quantification of trace amounts of this pesticide metabolite. [, ] Additionally, capillary electrophoresis (CE) has emerged as a valuable tool for simultaneous enantioselective determination of fenamiphos and its metabolites, including this compound, in soil samples. []

Q6: Are there any strategies to mitigate the potential risks associated with this compound?

A8: Research suggests incorporating coal into the soil might help retard the movement of fenamiphos and its metabolites, including this compound. [] This approach could potentially minimize leaching and reduce groundwater contamination. Further research is necessary to evaluate the long-term efficacy and environmental implications of this mitigation strategy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.